Fluclotizolam

Description

What exactly is Fluclotizolam?

This compound is a thienotriazolodiazepine derivative first synthesized in 1979 but never marketed. It was then used as a designer drug, first identified in 2017.

Uses of this compound

This compound can be classified as an innovative benzodiazepine and reduces the nervous system's central part. It is considered a derivative of Etizolam, a prevalent drug within the same category. Etizolam is utilized in other nations as anti-anxiety medicine and is available for purchase. This compound is three times stronger than Etizolam, and its effects last only half as long, usually up to 6 hours. It's like flour. It's also been consumed as a liquid.

The effects of this compound

It's a benzodiazepine relaxing agent that triggers people to sleep. It's also not a minor anxiolytic-like other benzo/thienodiazepines. This compound can be a nervous system depressant, triggering "blackouts."The drug can cause hypnosis, and 0.5 mg serves as the typical dosage via blotter paper soaked in liquid.

The background of this compound

This compound is the first drug synthesized by Hoffmann La Roche, Inc. and later patent-pending.

Structure

3D Structure

Properties

IUPAC Name |

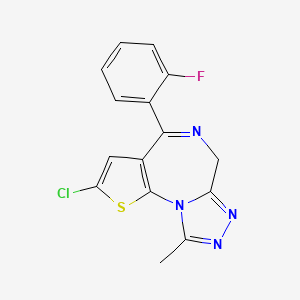

4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336484 | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-15-8 | |

| Record name | Fluclotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCLOTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Fluclotizolam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluclotizolam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS).[1] First synthesized in 1979, it was never commercially marketed but has appeared on the illicit drug market in recent years.[1] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, this compound exhibits sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, metabolism, and analytical methods for the detection of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound.

Chemical Identity and Physicochemical Properties

This compound is classified as a thienotriazolodiazepine, structurally distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-(2-fluorophenyl)-9-methyl-4H-thieno[3,2-f][3][4]triazolo[4,3-a]diazepine | |

| CAS Number | 54123-15-8 | |

| Molecular Formula | C₁₅H₁₀ClFN₄S | |

| Molecular Weight | 332.78 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 187 - 189 °C | |

| Boiling Point (Predicted) | 524.0 ± 60.0 °C | |

| Density (Predicted) | 1.57 ± 0.1 g/cm³ | |

| pKa (Predicted) | 2.01 ± 0.40 | |

| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | |

| UV λmax | 241 nm |

Synthesis and Purification

The synthesis of this compound was first described in a 1979 patent assigned to Hoffmann-La Roche. The general synthetic strategy involves the formation of the thieno[3,2-f]triazolo[4,3-a]diazepine ring system.

Experimental Protocol: Synthesis of this compound

The following protocol is a general representation based on the synthesis of related thienotriazolodiazepines, as detailed in the patent literature.

Step 1: Synthesis of the Thienodiazepinone Intermediate The synthesis typically starts from a substituted aminothiophene, which is reacted with a 2-halobenzoyl halide to form an amide. This intermediate is then cyclized, often using a reagent like hexamethylenetetramine in the presence of a strong acid, to form the thienodiazepinone core structure.

Step 2: Thionation of the Thienodiazepinone The ketone group of the thienodiazepinone is converted to a thioketone. This is commonly achieved by reacting the thienodiazepinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like pyridine or toluene at elevated temperatures.

Step 3: Formation of the Triazole Ring The thienodiazepine-2-thione intermediate is then reacted with a hydrazine, such as hydrazine hydrate, to form a hydrazone. This intermediate is subsequently cyclized with a one-carbon synthon, like triethyl orthoacetate, to form the fused triazole ring, yielding the final thienotriazolodiazepine product, this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, often with the use of activated carbon to remove colored impurities. Further purification can be achieved using column chromatography on silica gel.

Pharmacology

Mechanism of Action

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This modulation of GABAergic neurotransmission is responsible for the sedative, anxiolytic, hypnotic, and muscle relaxant effects of the compound.

References

Fluclotizolam's Engagement with GABA-A Receptors: A Technical Guide to its Core Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of fluclotizolam, a thienotriazolodiazepine, at the γ-aminobutyric acid type A (GABA-A) receptor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's pharmacology, details relevant experimental protocols for its characterization, and presents available quantitative data to support further investigation.

This compound is classified as a novel benzodiazepine and is structurally related to other thienodiazepines like etizolam.[1][2] While it was first synthesized in the 1970s, it was never marketed as a medicinal product and has more recently emerged on the illicit drug market.[2][3] Due to the limited specific published experimental data on this compound, this guide also draws upon information from its close structural analogs and the broader class of benzodiazepines to elucidate its pharmacological profile.

Core Mechanism of Action: Positive Allosteric Modulation

This compound, like other benzodiazepines and thienodiazepines, exerts its effects as a positive allosteric modulator of the GABA-A receptor.[4] The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

This compound does not directly activate the GABA-A receptor. Instead, it binds to a distinct allosteric site known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. The potentiation of GABA's effect leads to an increased frequency of the chloride ion channel opening, resulting in a greater influx of chloride ions and a more pronounced inhibitory effect on neurotransmission. This enhanced inhibition is the basis for the sedative, anxiolytic, muscle relaxant, and anticonvulsant effects associated with this class of drugs.

Quantitative Data

Direct experimental binding affinity and efficacy data for this compound on GABA-A receptors are not extensively available in peer-reviewed literature. However, a study utilizing a Quantitative Structure-Activity Relationship (QSAR) model has predicted the binding affinity of this compound and other designer benzodiazepines. This predictive data offers a valuable, albeit preliminary, insight into its potency.

| Compound | Class | Predicted Binding Affinity (log 1/c) |

| Clobromazolam | Triazolobenzodiazepine | 10.14 |

| Flualprazolam | Triazolobenzodiazepine | 10.13 |

| Difludiazepam | 1,4-Benzodiazepine | 9.16 |

| This compound | Thienotriazolodiazepine | 8.91 |

| Bentazepam | Thienodiazepine | 6.88 |

| Tofisopam | 2,3-Benzodiazepine | 5.03 |

Data sourced from a QSAR model predicting binding affinities to the GABA-A receptor.

Experimental Protocols

The characterization of compounds like this compound at the GABA-A receptor typically involves in-vitro radioligand binding assays and electrophysiological studies.

In-Vitro Radioligand Binding Assay

This method is employed to determine the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor. A common approach is a competitive displacement assay.

Objective: To measure the ability of this compound to displace a known radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.

Materials:

-

Source of GABA-A receptors (e.g., cell membranes from HEK293 cells stably expressing specific receptor subtypes, or rodent brain tissue).

-

Radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]Ro 15-1788).

-

Unlabeled competitor (this compound).

-

Incubation buffer.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare cell membranes or brain homogenates containing the GABA-A receptors.

-

Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium.

-

Separation: Separate the bound from the unbound radioligand, typically by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The inhibition constant (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Electrophysiology in Xenopus Oocytes

This protocol is used to functionally assess the modulatory effect of this compound on GABA-A receptors.

Objective: To measure the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Materials:

-

Xenopus laevis oocytes (Stage V-VI).

-

cRNA for the desired α, β, and γ GABA-A receptor subunits.

-

Microinjection apparatus (e.g., Nanoject).

-

Two-electrode voltage clamp (TEVC) setup.

-

Recording solution (e.g., Oocyte Ringer's solution).

-

GABA solution.

-

This compound solution.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject each oocyte with a mixture of the cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes. Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

GABA Application: Perfuse the oocyte with a concentration of GABA that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to establish a baseline GABA-induced current.

-

This compound Co-application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of this compound.

-

Data Acquisition: Record the changes in the amplitude of the GABA-induced chloride current in the presence of this compound.

-

Data Analysis: Plot the percentage potentiation of the GABA current as a function of the this compound concentration to determine the EC₅₀ for potentiation and the maximum potentiation effect.

Visualizations

References

An In-depth Technical Guide on the In Vitro GABA-A Receptor Binding Affinity of Fluclotizolam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Fluclotizolam for the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of experimentally determined binding data for this compound, this document also includes predicted affinity values and comparative data for its close structural analog, Etizolam, and other classical benzodiazepines. Detailed experimental protocols for determining receptor binding affinity are also provided, along with visualizations of the experimental workflow and the underlying signaling pathway.

Quantitative Binding Affinity Data

Direct experimental data on the in vitro binding affinity of this compound to GABA-A receptors is not extensively available in peer-reviewed literature. However, its high affinity for the benzodiazepine binding site is generally acknowledged[1]. Quantitative Structure-Activity Relationship (QSAR) models have been used to predict the binding affinity of several designer benzodiazepines, including this compound.

The following table summarizes the predicted binding affinity for this compound and the experimentally determined binding affinities (Ki) for Etizolam and other commonly studied benzodiazepines at various GABA-A receptor α-subtypes. Lower Ki values indicate higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Data Type |

| This compound | GABA-A | log 1/c = 8.91 | Predicted[2][3] |

| Etizolam | Rat Cortical Membranes | 4.5 | Experimental[4] |

| α1β2γ2S | EC50 = 92 (functional assay) | Experimental[4] | |

| α2β2γ2S / α3β2γ2S | Similar to alprazolam | Experimental | |

| Alprazolam | Rat Cortical Membranes | 7.9 | Experimental |

| α1β3γ2 | ~15 | Experimental | |

| α2β3γ2 | ~10 | Experimental | |

| α3β3γ2 | ~15 | Experimental | |

| α5β3γ2 | ~3 | Experimental | |

| Diazepam | α1β3γ2 | ~20 | Experimental |

| α2β3γ2 | ~20 | Experimental | |

| α3β3γ2 | ~20 | Experimental | |

| α5β3γ2 | ~25 | Experimental | |

| Lorazepam | Non-selective | High Affinity (Ki not specified) | Qualitative |

| Clonazepam | Non-selective | High Affinity (Ki not specified) | Qualitative |

| Flunitrazepam | α1β3γ2 | ~1.0 | Experimental |

| α2β3γ2 | ~1.2 | Experimental | |

| α3β3γ2 | ~1.1 | Experimental | |

| α5β3γ2 | ~1.5 | Experimental |

Note: The predicted binding affinity for this compound is expressed as log 1/c, where c is the molar concentration required to elicit a defined biological effect. This value is indicative of high affinity. Ki values for comparative benzodiazepines are from radioligand binding assays using [3H]flunitrazepam or other suitable radioligands.

Signaling Pathway and Mechanism of Action

This compound, like other benzodiazepines and thienodiazepines, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site, located at the interface of the α and γ subunits of the receptor complex. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The potentiation of GABA's effect leads to an increased frequency of the chloride ion (Cl-) channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire an action potential, producing an overall inhibitory effect on neurotransmission.

Experimental Protocols

The determination of in vitro binding affinity of a compound like this compound for the GABA-A receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies.

-

Biological Material: Rat cortical membranes or cells stably expressing specific recombinant human GABA-A receptor subtypes (e.g., HEK293 cells).

-

Radioligand: A high-affinity benzodiazepine site radioligand, such as [³H]Flunitrazepam or [³H]Ro15-1788.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

-

Homogenize rat brains in an ice-cold homogenization buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000-140,000 x g for 20-30 minutes at 4°C) to pellet the membranes.

-

Wash the pellet by resuspending it in fresh, ice-cold binding buffer and repeating the high-speed centrifugation. This step is often repeated multiple times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer to a specific protein concentration (e.g., 0.1-0.5 mg/mL), which can be determined using a protein assay like the Bradford or BCA assay.

-

Aliquots of the membrane preparation can be stored at -80°C until use.

-

Assay Setup: In a 96-well plate or individual microcentrifuge tubes, prepare the following for each concentration of the test compound:

-

Total Binding: Radioligand + Membrane Preparation + Binding Buffer.

-

Non-specific Binding: Radioligand + Membrane Preparation + High concentration of non-labeled competitor (e.g., 10 µM Diazepam).

-

Competition: Radioligand + Membrane Preparation + Varying concentrations of this compound.

-

-

Incubation:

-

Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells/tubes.

-

Add the various concentrations of this compound or the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the mixture for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

-

Determine IC50 and Ki:

-

Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Fluclotizolam as a Central Nervous System Depressant

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fluclotizolam is a novel thienotriazolodiazepine, a class of central nervous system (CNS) depressants, that has emerged on the new psychoactive substances (NPS) market.[1][2] Synthesized in the late 1970s but never commercially marketed, it has been identified in forensic cases since 2017.[1][2][3] Like classical benzodiazepines, this compound is believed to exert its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the inhibitory effects of GABA, leading to the characteristic CNS depressant properties of this class, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects. Quantitative structure-activity relationship (QSAR) models predict a high binding affinity for the GABA-A receptor, suggesting significant potency. This document provides a comprehensive overview of the known pharmacological profile of this compound, summarizing available data on its mechanism of action, pharmacodynamics, and pharmacokinetics, and details the experimental protocols used to derive this information.

Introduction

This compound is classified as a novel benzodiazepine and, more specifically, a thienotriazolodiazepine, structurally related to compounds like etizolam. The core structure features a thiophene ring fused to a diazepine and a triazole ring. Though its synthesis dates back to a 1979 patent by Hoffmann-La Roche, it was never developed for medicinal use. Its recent emergence as a "designer drug" or "research chemical" necessitates a thorough understanding of its pharmacological properties to inform clinical, forensic, and drug development professionals. Novel benzodiazepines often pose significant public health risks due to their unknown potency, purity, and toxicological profiles, frequently being implicated in adverse events, especially when used with other depressants like opioids and alcohol.

Mechanism of Action

The primary mechanism of action for this compound, like other benzodiazepines, is the potentiation of the neurotransmitter GABA at the GABA-A receptor.

The GABA-A Receptor System The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits, that is responsible for the majority of fast synaptic inhibition in the brain. When the endogenous ligand GABA binds to its site at the β+/α− interface, it induces a conformational change that opens a central chloride (Cl⁻) ion pore. The resulting influx of chloride ions hyperpolarizes the neuron, decreasing its excitability and inhibiting the transmission of action potentials.

Positive Allosteric Modulation this compound binds to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine site, located at the α+/γ2− subunit interface. This binding does not open the channel directly but rather enhances the effect of GABA. It increases the frequency of channel opening, leading to a greater influx of chloride ions for a given concentration of GABA. This enhanced inhibitory signaling in the CNS produces the sedative, anxiolytic, and other depressant effects associated with the drug.

Pharmacodynamics

The pharmacodynamic effects of this compound are characteristic of a potent CNS depressant. User reports and preliminary analyses suggest it produces strong anxiolytic, sedative, muscle relaxant, and amnesic effects.

Binding Affinity and Potency While direct experimental binding affinity data (Ki) for this compound is not widely published, its affinity has been predicted using Quantitative Structure-Activity Relationship (QSAR) modeling. This computational method predicts a high binding affinity to the GABA-A receptor, greater than that of many other designer benzodiazepines. Anecdotal and forensic data further suggest that this compound may be two to three times more potent than the related compound etizolam.

Table 1: Predicted GABA-A Receptor Binding Affinities of Select Benzodiazepines

| Compound | Class | Predicted Binding Affinity (log 1/c) |

|---|---|---|

| Clobromazolam | Triazolobenzodiazepine | 10.14 |

| Flualprazolam | Triazolobenzodiazepine | 10.13 |

| Difludiazepam | 1,4-Benzodiazepine | 9.16 |

| This compound | Thienotriazolodiazepine | 8.91 |

| Bentazepam | Thienodiazepine | 6.88 |

| Tofisopam | 2,3-Benzodiazepine | 5.03 |

Data sourced from a QSAR model used to predict binding affinities.

User-Reported Dosage and Effects Online user reports provide a preliminary indication of the psychoactive dose range for oral administration. A dose of 0.75 mg is reported to have a "heavy effect".

Table 2: User-Reported Oral Dosage Range for this compound

| Effect | Dose Range |

|---|---|

| Light | 0.25 mg |

| Common | 0.25 - 0.5 mg |

| Strong | 0.5 - 0.75 mg |

| Heavy | > 0.75 mg |

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound from controlled clinical studies is unavailable. The current understanding is derived from in silico predictions, in vitro metabolism studies of related compounds, and user reports.

Metabolism Like many benzodiazepines, this compound is expected to undergo extensive hepatic metabolism. In silico models and studies on related thienodiazepines predict that metabolism proceeds via Phase I and Phase II reactions.

-

Phase I Metabolism : Primarily involves oxidation reactions, such as hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.

-

Phase II Metabolism : Involves conjugation reactions, most commonly glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the drug or its Phase I metabolites. This process increases water solubility and facilitates renal excretion.

Onset and Duration User reports describe a rapid onset of action, particularly with sublingual administration, and a medium-to-long duration of effects.

Table 3: User-Reported Onset and Duration of Effects

| Parameter | Time |

|---|---|

| Onset | 10 - 30 minutes |

| Duration | 6 - 14 hours |

| After Effects | 1 - 36 hours |

Key Experimental Methodologies

The pharmacological data on this compound and related compounds are primarily derived from in silico, in vitro, and forensic analytical techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling QSAR is a computational modeling method used to predict the pharmacological activity of compounds based on their chemical structure. For designer benzodiazepines, a QSAR model was developed to predict binding affinity to the GABA-A receptor, expressed as log 1/c. This provides a rapid, inexpensive method to estimate the potency of new compounds like this compound without requiring extensive laboratory testing.

In Vitro Receptor Binding Assays The standard method to determine a compound's binding affinity for a receptor is the radioligand binding assay. A competitive displacement assay is typically used for the benzodiazepine site.

-

Principle : This assay measures the ability of an unlabeled test compound (this compound) to compete with and displace a radiolabeled ligand (e.g., [³H]flunitrazepam) that has a known high affinity for the benzodiazepine binding site.

-

Method :

-

Receptor Preparation : Membranes from cells (e.g., HEK-293) engineered to express specific GABA-A receptor subtypes are isolated.

-

Incubation : The receptor membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification : The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Analysis : The data are used to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

-

In Vitro Metabolism Studies To identify metabolic pathways, compounds can be incubated with human liver preparations, such as hepatocytes or microsomes. The resulting mixture is then analyzed using high-resolution mass spectrometry (HRMS) to identify and structurally elucidate the metabolites formed.

Safety and Toxicology

As a potent CNS depressant, this compound carries significant risks, particularly of overdose and dependence.

-

Adverse Effects : Common side effects are extensions of its primary pharmacological action and include heavy sedation, confusion, dizziness, memory impairment (amnesia), and deficits in motor coordination.

-

Overdose : An overdose of this compound, especially when combined with other CNS depressants such as alcohol, opioids, or other benzodiazepines, can lead to profound respiratory depression, unconsciousness, coma, and death. This additive effect is a major cause of fatalities involving novel benzodiazepines.

-

Tolerance and Dependence : Regular use of benzodiazepines can lead to the development of tolerance, requiring higher doses to achieve the same effects, and physical dependence. Abrupt discontinuation after prolonged use can result in a potentially life-threatening withdrawal syndrome, which may include seizures.

Conclusion

This compound is a potent thienotriazolodiazepine with a pharmacological profile consistent with a classical benzodiazepine, acting as a positive allosteric modulator of the GABA-A receptor. While computational models and user reports suggest high potency and a typical range of CNS depressant effects, a significant lack of formal clinical and non-clinical data remains. The information presented in this guide, based on the currently available scientific literature and forensic reports, underscores the drug's potential for profound sedative and anxiolytic effects. However, it also highlights the serious public health risks associated with its uncontrolled use, including overdose and dependence. Further rigorous experimental investigation is imperative to fully characterize its binding affinity, metabolic fate, and complete toxicological profile to better address the challenges posed by this emerging substance.

References

An In-depth Technical Guide to the Predicted GABA-A Receptor Subtype Selectivity of Fluclotizolam

Executive Summary

Fluclotizolam is a thienotriazolodiazepine that, like other compounds in its class, is presumed to exert its anxiolytic, sedative, and hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The diverse pharmacological effects of such modulators are dictated by their differential affinity and efficacy at various GABA-A receptor subtypes, which are primarily defined by their alpha (α) subunit composition (e.g., α1, α2, α3, α5).[2] While direct experimental evidence is pending, computational studies predict this compound to have a high binding affinity for the GABA-A receptor.[1] This guide details the theoretical framework for this compound's subtype selectivity, the established experimental methodologies to quantify it, and the potential implications for its pharmacological profile.

Predicted Binding Affinity of this compound

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the binding affinity of novel benzodiazepines. These models provide an initial estimate of a compound's potency. A study utilizing a QSAR model predicted the binding affinity for this compound among other designer benzodiazepines.[1]

Table 1: Predicted GABA-A Receptor Binding Affinities from a QSAR Model

| Compound | Class | Predicted Binding Affinity (log 1/c) |

|---|---|---|

| Clobromazolam | Triazolobenzodiazepine | 10.14 |

| Flualprazolam | Triazolobenzodiazepine | 10.13 |

| Difludiazepam | 1,4-Benzodiazepine | 9.16 |

| This compound | Thienotriazolodiazepine | 8.91 |

| Bentazepam | Thienodiazepine | 6.88 |

| Tofisopam | 2,3-Benzodiazepine | 5.03 |

Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.[1]

This predicted high affinity suggests that this compound is a potent ligand at the benzodiazepine binding site of the GABA-A receptor. However, this model does not differentiate between the various α subunits, which is critical for predicting the specific pharmacological effects.

GABA-A Receptor Subtypes and Functional Effects

The subtype selectivity of a benzodiazepine-site ligand is crucial for its clinical profile. The distinct roles of the major alpha subunits are broadly understood through studies with subtype-selective compounds and genetically modified mice.

-

α1 Subunit: Primarily associated with sedative, hypnotic, and amnesic effects.

-

α2 and α3 Subunits: Largely mediate anxiolytic and muscle relaxant properties.

-

α5 Subunit: Implicated in learning and memory processes.

A compound with higher affinity and/or efficacy at α2/α3 receptors compared to α1 receptors would be predicted to have a more selective anxiolytic profile with reduced sedative side effects.

Experimental Protocols for Determining Subtype Selectivity

To empirically determine the GABA-A receptor subtype selectivity of this compound, two primary in-vitro methodologies are employed: radioligand binding assays to measure binding affinity (Ki) and electrophysiological studies to measure functional modulation (EC50 and Emax).

This competitive binding assay quantifies the affinity of a test compound for specific receptor subtypes by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

Methodology:

-

Receptor Preparation: Human Embryonic Kidney (HEK293) cells or similar cell lines are stably transfected with cDNAs encoding the desired α, β, and γ subunits to express specific recombinant GABA-A receptor subtypes. The cells are cultured, harvested, and homogenized to create cell membrane preparations.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]flumazenil or [³H]Ro15-1788) and varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This technique is used to measure the functional potentiation of GABA-induced chloride currents by this compound in Xenopus laevis oocytes expressing specific GABA-A receptor subtypes.

Objective: To determine the potency (EC50) and efficacy (Imax) of this compound at specific GABA-A receptor subtypes.

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are microinjected with capped RNA (cRNA) transcripts encoding the desired α, β, and γ subunits of the human GABA-A receptor. They are then incubated for 2-7 days to allow for robust receptor expression on the oocyte membrane.

-

Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a buffer solution. The oocyte is impaled with two microelectrodes, one for sensing the membrane potential and one for injecting current.

-

Drug Application: The membrane potential is clamped at a holding potential (e.g., -70 mV). A submaximal concentration of GABA (typically EC3-EC20, the concentration that elicits 3-20% of the maximal response) is applied to establish a baseline current. Subsequently, GABA is co-applied with varying concentrations of this compound, and the potentiation of the GABA-evoked chloride current is measured.

-

Data Analysis: The percentage potentiation of the GABA current is plotted against the logarithm of the this compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the Imax (the maximum potentiation relative to the baseline GABA current).

Data Presentation and Visualization

Quantitative data from these experiments are summarized in tables for clear comparison of selectivity across subtypes.

Table 2: Illustrative Binding Affinities (Ki, nM) for GABA-A Receptor Subtypes (Note: This table is a template. Data for this compound is not yet available. Data for Diazepam is shown for illustrative purposes.)

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α1/α2 Selectivity Ratio |

|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD |

| Diazepam | 4.5 | 3.1 | 5.2 | 8.1 | 1.45 |

TBD: To Be Determined by experimental assay.

Table 3: Illustrative Functional Modulation (EC50, nM and Imax, %) for GABA-A Receptor Subtypes (Note: This table is a template. Data for this compound is not yet available. Data for Diazepam is shown for illustrative purposes.)

| Compound | Subtype | EC50 (nM) | Imax (% Potentiation of GABA EC20) |

|---|---|---|---|

| This compound | α1β3γ2 | TBD | TBD |

| α2β3γ2 | TBD | TBD | |

| α3β3γ2 | TBD | TBD | |

| α5β3γ2 | TBD | TBD | |

| Diazepam | α1β3γ2 | 25 | 280% |

| α2β3γ2 | 18 | 310% | |

| α3β3γ2 | 22 | 290% | |

| α5β3γ2 | 35 | 250% |

TBD: To Be Determined by experimental assay.

Caption: GABA-A receptor positive allosteric modulation by this compound.

Caption: Workflow for determining GABA-A receptor subtype selectivity.

Caption: Logical relationship of subtype selectivity to pharmacological effects.

References

An In-depth Technical Guide to the Metabolism of Fluclotizolam and Its Potential Active Metabolites

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Fluclotizolam is a potent novel thienobenzodiazepine that has emerged on the illicit drug market.[1] As with many new psychoactive substances (NPS), a comprehensive understanding of its metabolic fate is crucial for clinical and forensic toxicology, as well as for informing potential therapeutic development. Direct research on this compound's metabolism is limited; therefore, this guide synthesizes available data on closely related analogues, particularly flubrotizolam and etizolam, to construct a predictive metabolic profile.[2][3] This document outlines the probable metabolic pathways, the enzymes involved, and the potential for pharmacologically active metabolites. It includes detailed experimental protocols adapted from state-of-the-art studies on similar compounds and presents all quantitative data in structured tables for clarity.

Pharmacodynamic Profile: Mechanism of Action

Like other benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] The binding of the primary inhibitory neurotransmitter, GABA, to this receptor opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[4] this compound potentiates this effect, resulting in the characteristic anxiolytic, sedative, and muscle relaxant properties associated with this class of drugs. Quantitative structure-activity relationship (QSAR) modeling predicts a high binding affinity for this compound to the GABA-A receptor, consistent with its reported high potency.

Predicted Metabolic Pathways

The biotransformation of this compound is expected to occur primarily in the liver via Phase I and Phase II metabolic reactions, a common pathway for benzodiazepines. The primary enzyme system responsible for Phase I oxidation is predicted to be the cytochrome P450 (CYP) family, with CYP3A4 being a key isoform. Phase II involves conjugation reactions, most notably glucuronidation, to increase water solubility and facilitate excretion.

Based on extensive studies of the structurally similar thieno-triazolo designer benzodiazepine, flubrotizolam, the metabolism of this compound is anticipated to proceed as follows:

-

Phase I (Oxidation): The initial and primary metabolic step is hydroxylation, mediated by CYP enzymes. The most probable sites for this reaction are the α- and 6-positions of the molecule.

-

Phase II (Conjugation): The parent drug and its hydroxylated Phase I metabolites undergo glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate them with glucuronic acid. This results in the formation of N-glucuronides and O-glucuronides of the hydroxylated metabolites.

References

- 1. cfsre.org [cfsre.org]

- 2. Exploring the Metabolism of Flubrotizolam, a Potent Thieno-Triazolo Diazepine, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tripsitter.com [tripsitter.com]

- 4. The blood-to-plasma ratio and predicted GABAA-binding affinity of designer benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Fluclotizolam in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and established methodologies concerning the solubility and stability of Fluclotizolam, a thienotriazolodiazepine derivative. Due to its status as a designer drug, publicly available physicochemical data is limited. This document summarizes the existing information and presents detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Introduction to this compound

This compound is a thienotriazolodiazepine that was first synthesized in 1979 but never marketed commercially. It has since emerged as a designer drug, first being definitively identified in 2017. Structurally, it is a derivative of the thienotriazolodiazepine class, which are known for their interaction with the benzodiazepine receptor site. Like other benzodiazepines, this compound is a central nervous system depressant. Its toxicological and physiological properties have not been extensively analyzed, making in-depth laboratory investigation crucial for forensic and research purposes.

Solubility of this compound

The solubility of a compound is a critical parameter for a wide range of laboratory applications, from the preparation of stock solutions for in vitro assays to the development of analytical methods. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where compounds tend to dissolve in solvents with similar polarity.

Quantitative Solubility Data

Quantitative data on the solubility of this compound in common laboratory solvents is not extensively available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and analytical standard product information sheets. It is important to note that these values may not have been determined under standardized conditions and should be considered as estimates.

| Solvent | Chemical Formula | Polarity | Known Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 5 mg/mL[1][2] |

| DMSO:PBS (pH 7.2) (1:1) | - | Aqueous Buffer | 0.5 mg/mL[2] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | ≥ 1 mg/mL |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Data not available |

| Methanol (MeOH) | CH₃OH | Polar Protic | Data not available |

| Water | H₂O | Polar Protic | Sparingly soluble |

Note: The solubility in acetonitrile is inferred from the availability of a 1 mg/mL certified reference material solution. A commercially available solution of 0.5mg/ml in a mixture of polyethylene glycol, ethyl alcohol, and distilled water suggests some degree of solubility in ethanol-containing mixtures[3]. The term "sparingly soluble" for water generally indicates that a significant volume of the solvent is required to dissolve a small amount of the solute.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid form)

-

Solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile, water)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or LC-MS method.

-

Analyze the filtered supernatant from the saturated solution.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

-

Data Reporting:

-

Report the solubility in mg/mL or mol/L at the specified temperature.

-

References

Unveiling the Untapped Neuropharmacology of Fluclotizolam: An Investigative Analysis Beyond the GABAergic System

A Technical Guide for Researchers and Drug Development Professionals

For Research Use Only. This document is intended for a scientific audience and does not endorse the non-medical use of any substance.

Introduction

Fluclotizolam, a potent thienotriazolodiazepine, has emerged on the novel psychoactive substance (NPS) market, recognized for its significant central nervous system depressant effects.[1] Structurally analogous to benzodiazepines, its primary mechanism of action is well-established as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, leading to sedative, anxiolytic, and hypnotic outcomes.[1] However, the exclusive focus on its GABAergic activity may overlook a broader and more complex neurochemical profile. This technical guide aims to consolidate the current understanding of this compound's interaction with the GABA-A receptor and to explore its potential, yet uninvestigated, effects on other key neurotransmitter systems. By examining the pharmacological profiles of structurally related compounds, we present a speculative but scientifically grounded perspective on the non-GABAergic pathways that may be modulated by this compound, thereby identifying critical areas for future research.

The Established Core Mechanism: GABA-A Receptor Modulation

This compound's principal pharmacological effects are attributed to its high-affinity binding to the benzodiazepine site on the GABA-A receptor.[1] This interaction does not activate the receptor directly but rather enhances the effect of the endogenous neurotransmitter, GABA. This positive allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability.[1] This established mechanism is the foundation of its observed depressant effects.

Binding Affinity Data

While extensive experimental binding data for this compound is not available in the public domain, a quantitative structure-activity relationship (QSAR) model has predicted its binding affinity for the GABA-A receptor. This provides a valuable point of comparison with other benzodiazepines.

| Compound | Class | Predicted GABA-A Receptor Binding Affinity (log 1/c) |

| This compound | Thienotriazolodiazepine | 8.91[2] |

| Flualprazolam | Triazolobenzodiazepine | 10.13 |

| Clobromazolam | Triazolobenzodiazepine | 10.14 |

| Difludiazepam | 1,4-Benzodiazepine | 9.16 |

Signaling Pathway of GABA-A Receptor Modulation

The following diagram illustrates the canonical signaling pathway of this compound at the GABA-A receptor.

Investigating Neurochemical Effects Beyond the GABAergic System: A Comparative and Speculative Analysis

Direct experimental evidence detailing the interaction of this compound with non-GABAergic neurotransmitter systems is currently lacking in peer-reviewed literature. However, the pharmacological profiles of structurally related compounds, particularly other thienodiazepines and thienobenzodiazepines, suggest that this compound may possess a broader spectrum of activity than is currently recognized.

Insights from Etizolam: A Close Structural Analog

The Case of Olanzapine: A Multi-Receptor Thienobenzodiazepine

A broader perspective can be gained by examining Olanzapine, a thienobenzodiazepine. Although structurally distinct from this compound, it shares the core thiophene and diazepine rings. Olanzapine is known to be a multi-receptor antagonist, with high affinity for a range of dopaminergic, serotonergic, adrenergic, muscarinic, and histaminic receptors. This multi-receptor profile is integral to its therapeutic effects and side-effect profile.

The following table summarizes the receptor binding affinities (Ki, nM) of Olanzapine for various non-GABAergic targets.

| Receptor Family | Receptor Subtype | Olanzapine Ki (nM) |

| Dopaminergic | D1 | 31 |

| D2 | 11 | |

| D3 | 49 | |

| D4 | 27 | |

| Serotonergic | 5-HT2A | 4 |

| 5-HT2C | 11 | |

| 5-HT3 | 130 | |

| 5-HT6 | 10 | |

| Adrenergic | α1 | 19 |

| Muscarinic | M1 | 1.9 |

| M2 | 18 | |

| M3 | 25 | |

| M4 | 10 | |

| M5 | 6 | |

| Histaminergic | H1 | 7 |

Lower Ki values indicate higher binding affinity.

Hypothetical Non-GABAergic Signaling Pathways for a Thienodiazepine Scaffold

Based on the multi-receptor profile of Olanzapine, a hypothetical model for the potential non-GABAergic interactions of a thienodiazepine-like compound such as this compound can be constructed. It is crucial to emphasize that this diagram is speculative and intended to guide future research.

Experimental Protocols for Elucidating a Broader Receptor Profile

To definitively characterize the neurochemical effects of this compound beyond the GABAergic system, a systematic approach employing in vitro pharmacological assays is necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for a Panel of CNS Receptors

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for a broad panel of receptors, including but not limited to dopaminergic (D1, D2, D3, D4, D5), serotonergic (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic (α1, α2, β), and muscarinic (M1-M5) subtypes.

Materials:

-

Receptor Source: Commercially available cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]Spiperone for D2 receptors, [³H]Ketanserin for 5-HT2A receptors).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with subsequent serial dilutions in assay buffer.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., unlabeled Haloperidol for D2 receptors).

-

Assay Buffer: A buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors as required).

-

Filtration System: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

Procedure:

-

Assay Preparation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Functional Assay for G-Protein Coupled Receptors (GPCRs)

If binding to a non-GABAergic GPCR is identified, a functional assay is necessary to determine whether this compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at a specific GPCR (e.g., a dopamine or serotonin receptor subtype).

Example Assay: cAMP Measurement for Gs- or Gi-coupled Receptors

Materials:

-

Cell Line: A cell line (e.g., HEK293) stably expressing the GPCR of interest.

-

Test Compound: this compound.

-

Agonist: A known agonist for the receptor.

-

cAMP Assay Kit: A commercially available kit for measuring intracellular cyclic adenosine monophosphate (cAMP) levels (e.g., HTRF, ELISA, or LANCE-based).

Procedure for Antagonist Mode:

-

Cell Culture: Plate the cells in a 96-well plate and grow to an appropriate confluency.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Agonist Stimulation: Add a fixed concentration of the known agonist (typically the EC80) to stimulate the receptor.

-

Lysis and cAMP Measurement: After incubation with the agonist, lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. A decrease in the agonist-stimulated cAMP response indicates antagonistic activity. Calculate the IC50 for the inhibition.

Procedure for Agonist Mode:

-

Cell Culture: Plate the cells as described above.

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Incubation: Incubate for a time sufficient to elicit a cAMP response.

-

Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels.

-

Data Analysis: Plot the cAMP response against the logarithm of the this compound concentration. An increase (for Gs-coupled) or decrease (for Gi-coupled) in cAMP levels indicates agonistic activity. Calculate the EC50 for the response.

Discussion and Future Research Directions

The current body of scientific literature firmly establishes this compound as a potent modulator of the GABA-A receptor. However, the investigation into its broader neurochemical footprint is in its infancy. The potential for non-GABAergic effects, suggested by the pharmacology of its structural relative Etizolam and the multi-receptor profile of the thienobenzodiazepine Olanzapine, presents a compelling avenue for future research.

The lack of direct evidence necessitates a cautious and investigative approach. The primary recommendation for future studies is to conduct a comprehensive in vitro receptor profiling of this compound against a wide panel of CNS targets. This should include, at a minimum, all major subtypes of dopamine, serotonin, norepinephrine, acetylcholine, and glutamate receptors, as well as key monoamine transporters.

Should any significant binding affinities be identified, subsequent functional assays are crucial to determine the nature of the interaction (agonism, antagonism, etc.). Understanding the full receptor-binding profile of this compound will not only provide a more complete picture of its pharmacological and toxicological effects but may also offer insights into the structure-activity relationships of the thienodiazepine class of compounds. Such knowledge is vital for the forensic and clinical toxicology communities in interpreting cases involving this compound use and for the broader scientific community in understanding the neuropharmacology of novel psychoactive substances.

Conclusion

References

Initial Toxicological Screening of Fluclotizolam in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluclotizolam is a designer benzodiazepine, and as of late 2025, there is a significant lack of publicly available in-vitro toxicological data. This guide is a representative framework for the initial toxicological screening of this compound, with methodologies and data tables derived from established practices for related compounds. The experimental protocols and data presented herein should be considered illustrative.

Introduction

This compound is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance.[1][2] Like other benzodiazepines, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system depressant effects.[3][4] Quantitative Structure-Activity Relationship (QSAR) models predict a high binding affinity of this compound to the GABA-A receptor, suggesting high potency.[3] Given its potential for abuse and adverse health effects, a thorough toxicological evaluation is imperative. This technical guide outlines a proposed initial toxicological screening of this compound using a battery of cell-based assays to assess its cytotoxic, genotoxic, and potential off-target effects.

Core Toxicological Screening Strategy

An effective in-vitro toxicological screening of a novel compound like this compound should encompass a tiered approach, starting with assessments of cytotoxicity and progressing to more specific endpoints such as genotoxicity and cardiotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial cell-based toxicological screening of a novel compound.

Caption: A streamlined workflow for in-vitro toxicological screening.

Data Presentation: Illustrative Quantitative Data

The following tables summarize hypothetical quantitative data for this compound based on typical results for potent benzodiazepines. Note: These are not experimentally determined values for this compound and are for illustrative purposes only.

Table 1: Cytotoxicity Data (IC50 Values)

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HepG2 | MTT | 24 | > 100 |

| HepG2 | LDH Release | 24 | > 100 |

| SH-SY5Y | MTT | 24 | 85 |

| HEK293 | MTT | 24 | > 100 |

Table 2: Genotoxicity Data

| Assay Type | Cell Line | Metabolic Activation (S9) | Result |

| Ames Test (Bacterial Reverse Mutation) | S. typhimurium & E. coli | With & Without | Negative |

| In-vitro Micronucleus Test | CHO-K1 | With & Without | Negative |

Table 3: Specific Toxicity Endpoints

| Assay Type | Endpoint | IC50 / EC50 (µM) |

| Mitochondrial Toxicity (Seahorse XF) | Oxygen Consumption Rate | 75 |

| hERG Channel Inhibition (Patch Clamp) | Potassium Channel Current | 45 |

| Apoptosis Assay (Annexin V/PI) | % Apoptotic Cells at 50 µM | 25% |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for assessing xenobiotic metabolism and hepatotoxicity.

-

SH-SY5Y (Human Neuroblastoma): Relevant for neurotoxic effects, given the central nervous system targets of benzodiazepines.

-

HEK293 (Human Embryonic Kidney): A general-purpose cell line for cytotoxicity testing.

-

CHO-K1 (Chinese Hamster Ovary): Commonly used in genotoxicity assays like the micronucleus test.

-

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

-

Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits 50% of cell viability).

-

-

Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.

-

Procedure:

-

Follow the same initial cell seeding and treatment protocol as the MTT assay.

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and measure the absorbance according to the manufacturer's instructions.

-

Calculate the percentage of LDH release relative to a positive control (lysis buffer).

-

Genotoxicity Assays

-

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It measures the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize the required amino acid.

-

Procedure:

-

This compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

The mixture is plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates a positive result.

-

-

Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

-

Procedure:

-

CHO-K1 cells are exposed to this compound with and without S9 metabolic activation.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

After incubation, cells are harvested, fixed, and stained.

-

The frequency of micronuclei in binucleated cells is determined by microscopy.

-

Specific Toxicity Endpoints

-

Principle: Assesses the effect of the compound on mitochondrial respiration by measuring the oxygen consumption rate (OCR). A decrease in OCR can indicate inhibition of the electron transport chain.

-

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate.

-

Treat with this compound.

-

Use a Seahorse XF Analyzer to measure OCR in real-time.

-

Sequential injections of mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) are used to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Principle: The human Ether-a-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.

-

Procedure:

-

Use an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Establish a stable whole-cell recording.

-

Perfuse the cells with different concentrations of this compound.

-

Measure the hERG tail current and calculate the percentage of inhibition.

-

Determine the IC50 value.

-

-

Principle: Differentiates between two major modes of cell death. Apoptosis is a programmed and controlled process, while necrosis is a result of acute cellular injury. This assay typically uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain the DNA of necrotic cells with compromised membranes.

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash them with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the cell populations using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathways and Mechanisms

Primary Pharmacological Pathway

The primary mechanism of action for benzodiazepines involves potentiation of GABAergic neurotransmission.

Caption: The GABA-A receptor signaling pathway modulated by this compound.

Potential Toxicological Pathways

While the primary pharmacological effect is well-understood, toxicological effects may arise from off-target interactions or downstream consequences of excessive GABA-A receptor modulation.

Caption: Potential pathways leading to cellular toxicity.

Conclusion

The initial toxicological screening of this compound in cell-based assays is a critical step in understanding its potential for harm. The proposed workflow, incorporating assessments of cytotoxicity, genotoxicity, mitochondrial function, and cardiac safety, provides a comprehensive preliminary toxicological profile. While specific experimental data for this compound is currently limited, the methodologies and frameworks outlined in this guide, based on established practices for related compounds, offer a robust starting point for any future toxicological evaluation. Such studies are essential for informing public health and regulatory bodies about the risks associated with this and other emerging designer benzodiazepines.

References

Methodological & Application

LC-MS/MS method for Fluclotizolam quantification in plasma

An LC-MS/MS Application Note for the Quantification of Fluclotizolam in Human Plasma

Introduction

This compound is a thienotriazolodiazepine derivative that has emerged as a designer drug.[1] As with other benzodiazepines, it is a central nervous system depressant.[2] The accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing due to its high sensitivity, specificity, and precision, making it ideal for the determination of low-concentration analytes in complex biological fluids.[3]

This application note details a proposed LC-MS/MS method for the quantification of this compound in human plasma. While a fully validated method for this compound in plasma is not extensively documented in publicly available literature, this document synthesizes information from validated methods for closely related designer benzodiazepines to provide a robust framework for researchers.[4]

Quantitative Data Summary

The following tables summarize the proposed quantitative performance parameters for the LC-MS/MS method for this compound in human plasma. These values are based on typical performance characteristics observed for similar benzodiazepine assays in biological matrices.[5]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Model | Linear, weighted 1/x |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Precision and Accuracy

| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.1 | ≤ 20 | ≤ 20 | 80 - 120 |

| Low QC | 0.3 | ≤ 15 | ≤ 15 | 85 - 115 |

| Mid QC | 10 | ≤ 15 | ≤ 15 | 85 - 115 |

| High QC | 80 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | > 85 | < 15 |

| Internal Standard | > 85 | < 15 |

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in plasma.

Materials:

-

Human plasma

-

This compound analytical standard

-

Diazepam-d5 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Diazepam-d5 in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Table 4: LC Parameters

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity or equivalent |

| Column | C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | See Table 5 |

Table 5: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry

Table 6: MS/MS Parameters

| Parameter | Setting |

| Mass Spectrometer | Sciex Triple Quad 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 550°C |